

# Ulotaront and the Enigma of Negative Symptoms in Schizophrenia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. While existing antipsychotics, primarily acting on dopamine D2 and serotonin 5-HT2A receptors, can be effective for positive symptoms, their impact on negative symptoms—such as avolition, anhedonia, and social withdrawal—is often limited.[1][2] This leaves a substantial unmet need for novel therapeutic agents with a distinct mechanism of action. **Ulotaront** (SEP-363856), a novel investigational agent, has emerged as a promising candidate by virtue of its unique pharmacology as a trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor agonist.[3][4][5] This technical guide provides an in-depth analysis of **ulotaront**'s impact on the negative symptoms of schizophrenia, detailing its clinical trial data, experimental protocols, and proposed mechanism of action.

# Quantitative Analysis of Clinical Efficacy on Negative Symptoms

**Ulotaront** has been evaluated in a series of clinical trials, with a particular focus on its effects on the negative symptoms of schizophrenia. The data from key studies are summarized below.

## Phase 2 Clinical Trial (SEP-363-201)



The initial Phase 2, 4-week, randomized, double-blind, placebo-controlled study provided the first indication of **ulotaront**'s potential efficacy for negative symptoms.[6] Post-hoc analyses of this trial revealed encouraging results across multiple scales measuring negative symptoms.[6]

| Efficacy<br>Measure                                      | Ulotaront (50-<br>75 mg/day) | Placebo | Effect Size<br>(ES) | p-value |
|----------------------------------------------------------|------------------------------|---------|---------------------|---------|
| PANSS Negative<br>Subscale Score                         | -3.1                         | -1.6    | 0.37                | 0.008   |
| PANSS Marder Negative Symptom Factor Score               | -                            | -       | 0.46                | <0.001  |
| Brief Negative<br>Symptom Scale<br>(BNSS) Total<br>Score | -7.1                         | -2.7    | 0.48                | <0.001  |

Data represents change from baseline at Week 4.

## Phase 3 Clinical Trials (DIAMOND 1 & DIAMOND 2)

Two large-scale Phase 3 trials, DIAMOND 1 and DIAMOND 2, were conducted to confirm the efficacy and safety of **ulotaront** in adults with an acute exacerbation of schizophrenia.[7][8] These 6-week, randomized, double-blind, placebo-controlled studies unfortunately did not meet their primary endpoint of a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[7][8][9] The trials were noted to have a particularly high placebo response, which may have masked the therapeutic effect of **ulotaront**.[7][9]

While the primary endpoints were not met, a dose-response meta-analysis of three randomized clinical trials (n=1,144) suggested that the 100 mg dose of **ulotaront** provided the greatest improvement in the PANSS negative symptom score (Standardized Mean Difference = -0.28). [10]



Below are the reported least squares (LS) mean changes from baseline in PANSS total score at week 6 for the Phase 3 trials. Specific data for the negative symptom subscales from these trials have not been fully published in a comparative format.

#### DIAMOND 1

| Treatment Group     | LS Mean Change from Baseline (PANSS<br>Total Score) |
|---------------------|-----------------------------------------------------|
| Ulotaront 50 mg/day | -16.9                                               |
| Ulotaront 75 mg/day | -19.6                                               |

| Placebo | -19.3 |

#### DIAMOND 2

| Treatment Group      | LS Mean Change from Baseline (PANSS<br>Total Score) |
|----------------------|-----------------------------------------------------|
| Ulotaront 75 mg/day  | -16.4                                               |
| Ulotaront 100 mg/day | -18.1                                               |

| Placebo | -14.3 |

## **Experimental Protocols**

A detailed understanding of the clinical trial methodologies is crucial for interpreting the efficacy data.

## Phase 2 Study (SEP-363-201 / NCT02969382)

- Study Design: A 4-week, randomized, double-blind, placebo-controlled, parallel-group study.
   [6]
- Participant Population: Hospitalized adults (18-40 years) with an acute exacerbation of schizophrenia (DSM-5 criteria).[6] Key inclusion criteria included a PANSS total score ≥ 80.



- Intervention: Flexible-dose **ulotaront** (50 mg or 75 mg once daily) or placebo.[6]
- Primary Outcome: Change from baseline in PANSS total score at Week 4.
- Secondary Outcomes: Included changes in the Clinical Global Impression-Severity (CGI-S) score and the Brief Negative Symptom Scale (BNSS) total score.
- Statistical Analysis: A mixed model for repeated measures (MMRM) was used to analyze the change from baseline in efficacy measures.

# Phase 3 Studies (DIAMOND 1 / NCT04072354 & DIAMOND 2 / NCT04092686)

- Study Design: Two separate 6-week, multicenter, randomized, double-blind, parallel-group, fixed-dose studies.[11][12]
- Participant Population: Acutely psychotic adults (18-65 years) with a diagnosis of schizophrenia (DSM-5).[11][12] DIAMOND 1 also included an adolescent cohort (13-17 years).[12] Key inclusion criteria were a PANSS total score ≥ 80 and a CGI-S score ≥ 4.[12]
- Intervention:
  - DIAMOND 1: Ulotaront 50 mg/day, ulotaront 75 mg/day, or placebo.[12]
  - DIAMOND 2: Ulotaront 75 mg/day, ulotaront 100 mg/day, or placebo.[11]
- Primary Outcome: Change from baseline in PANSS total score at Week 6.
- Statistical Analysis: The primary efficacy analysis was based on a mixed model for repeated measures (MMRM) on the change from baseline in PANSS total score.

## **Mechanism of Action: Signaling Pathways**

**Ulotaront**'s novel mechanism of action is centered on its agonist activity at TAAR1 and 5-HT1A receptors, distinguishing it from traditional antipsychotics that primarily target D2 and 5-HT2A receptors.[4][13]



## **TAAR1 Agonism**

Activation of TAAR1, a G-protein coupled receptor (GPCR), is believed to modulate dopaminergic and glutamatergic neurotransmission. The downstream signaling cascade is thought to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).





Click to download full resolution via product page

**Ulotaront**'s Proposed TAAR1 Signaling Pathway



### **5-HT1A Receptor Agonism**

**Ulotaront** also acts as an agonist at the 5-HT1A receptor, which is a Gi/o-coupled GPCR. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. Additionally, the Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.





Click to download full resolution via product page

**Ulotaront**'s Proposed 5-HT1A Receptor Signaling Pathway

# **Experimental Workflow of Clinical Trials**



The general workflow of the Phase 2 and 3 clinical trials for **ulotaront** followed a standard randomized controlled trial design.



Click to download full resolution via product page

Generalized Clinical Trial Workflow for **Ulotaront** Studies

#### Conclusion

**Ulotaront** represents a significant departure from conventional antipsychotic drug development, with its novel mechanism of action targeting TAAR1 and 5-HT1A receptors. While



the Phase 3 trials did not achieve their primary endpoints for the overall symptoms of schizophrenia, the consistent signals of efficacy on negative symptoms observed in the Phase 2 study and in post-hoc analyses warrant further investigation. The challenges encountered in the Phase 3 program, particularly the high placebo response, highlight the complexities of clinical trial design in psychiatry. Future research should focus on elucidating the precise molecular mechanisms by which **ulotaront** impacts negative symptom domains and on identifying patient populations that may derive the most benefit from this novel therapeutic approach. For drug development professionals, the story of **ulotaront** underscores the importance of exploring non-dopaminergic pathways for the treatment of schizophrenia and the persistent need for innovative strategies to address the debilitating negative symptoms of this disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sumitomo's schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 5. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. researchgate.net [researchgate.net]



- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Ulotaront Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Ulotaront and the Enigma of Negative Symptoms in Schizophrenia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651633#ulotaront-s-impact-on-negative-symptoms-of-schizophrenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com